(17-acetyl-17-hydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) 3-iodobenzoate
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Overview
Description
The compound (17-acetyl-17-hydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) 3-iodobenzoate is a complex organic molecule It is characterized by its unique structure, which includes a steroidal backbone and an iodinated benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (17-acetyl-17-hydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) 3-iodobenzoate typically involves multiple steps:
Formation of the steroidal backbone: This can be achieved through the cyclization of squalene or other polyene precursors under acidic conditions.
Introduction of functional groups: The hydroxyl and acetyl groups are introduced through selective oxidation and acetylation reactions.
Esterification: The final step involves the esterification of the hydroxyl group with 3-iodobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The ketone group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The iodine atom in the benzoate ester can be substituted with other nucleophiles like thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Thiols, amines, palladium-catalyzed cross-coupling reactions.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of thioesters or amides.
Scientific Research Applications
Chemistry
In organic synthesis, (17-acetyl-17-hydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) 3-iodobenzoate can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study steroid hormone receptors due to its steroidal backbone. It can also be used in the development of radiolabeled compounds for imaging studies.
Medicine
Industry
In the material science industry, this compound can be used in the development of new materials with unique properties due to its complex structure.
Mechanism of Action
The mechanism of action of (17-acetyl-17-hydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) 3-iodobenzoate involves its interaction with specific molecular targets such as steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This can lead to changes in gene expression and cellular function, which are the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Estradiol benzoate: Another steroidal ester with similar applications in hormone research.
Testosterone propionate: A steroidal ester used in hormone replacement therapy.
Cholesteryl iodide: A compound with a similar steroidal backbone but different functional groups.
Uniqueness
What sets (17-acetyl-17-hydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) 3-iodobenzoate apart is its unique combination of a steroidal backbone with an iodinated benzoate ester. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(17-acetyl-17-hydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) 3-iodobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37IO4/c1-17-14-25-23-9-8-20-16-22(34-26(32)19-6-5-7-21(30)15-19)10-12-27(20,3)24(23)11-13-28(25,4)29(17,33)18(2)31/h5-7,11,15,17,20,22-23,25,33H,8-10,12-14,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCMOQFYLNZMFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4CC(CCC4(C3=CCC2(C1(C(=O)C)O)C)C)OC(=O)C5=CC(=CC=C5)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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